Cas no 203937-50-2 (4-Methoxy-1H-indole-3-carboxylic acid)
4-Methoxy-1H-indole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Methoxy-1H-indole-3-carboxylic acid
- 1H-INDOLE-3-CARBOXYLIC ACID,4-METHOXY
- 4-Methoxyindole-3-carboxylic acid
- SCHEMBL7359725
- AKOS005258814
- 203937-50-2
- FT-0601931
- AMY4294
- CS-0061998
- A4438
- 4-methoxyindole-3-carboxylic acid, AldrichCPR
- 1H-Indole-3-carboxylic acid, 4-methoxy-
- Q-101966
- SY058801
- AS-38026
- AB22197
- 4-Methoxy-1H-indole-3-carboxylicacid
- AC-6603
- MFCD05664011
- DTXSID10590801
- DB-031772
-
- MDL: MFCD05664011
- Inchi: 1S/C10H9NO3/c1-14-8-4-2-3-7-9(8)6(5-11-7)10(12)13/h2-5,11H,1H3,(H,12,13)
- InChI Key: CWWWWJZMLMUDIM-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=CC2=C1C(C(=O)O)=CN2
Computed Properties
- Exact Mass: 191.05800
- Monoisotopic Mass: 191.058
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.3A^2
- XLogP3: 1.5
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.381
- Boiling Point: 447.6℃ at 760 mmHg
- Flash Point: 224.5 °C
- Refractive Index: 1.677
- PSA: 62.32000
- LogP: 1.87470
4-Methoxy-1H-indole-3-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264;P270;P301+P312;P330;P501
- Hazard Category Code: 22
-
Hazardous Material Identification:
- Storage Condition:Room temperature
4-Methoxy-1H-indole-3-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Methoxy-1H-indole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CDS006454-50MG |
4-methoxyindole-3-carboxylic acid |
203937-50-2 | 50mg |
¥952.83 | 2023-11-13 | ||
| Matrix Scientific | 222708-1g |
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$290.00 | 2023-09-09 | |
| Matrix Scientific | 222708-5g |
4-Methoxy-1H-indole-3-carboxylic acid, 95% min |
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$1015.00 | 2023-09-09 | |
| TRC | M223933-50mg |
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203937-50-2 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M223933-100mg |
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203937-50-2 | 100mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M223933-500mg |
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$ 295.00 | 2022-06-04 | ||
| Alichem | A199000457-1g |
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$161.16 | 2023-09-02 | |
| Alichem | A199000457-5g |
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$673.21 | 2023-09-02 | |
| Alichem | A199000457-10g |
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$1280.49 | 2023-09-02 | |
| Alichem | A199000457-25g |
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$2359.56 | 2023-09-02 |
4-Methoxy-1H-indole-3-carboxylic acid Suppliers
Additional information on 4-Methoxy-1H-indole-3-carboxylic acid
Professional Introduction to 4-Methoxy-1H-indole-3-carboxylic acid (CAS No. 203937-50-2)
4-Methoxy-1H-indole-3-carboxylic acid, with the chemical identifier CAS No. 203937-50-2, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This indole derivative has garnered considerable attention due to its versatile structural framework and potential biological activities. The presence of both a methoxy group and a carboxylic acid moiety in its molecular structure imparts unique reactivity and functional properties, making it a valuable scaffold for drug discovery and synthetic chemistry.
The indole core is a well-documented motif in natural products and pharmacologically active molecules. Its aromatic system, coupled with the electron-withdrawing effect of the carboxylic acid group and the electron-donating influence of the methoxy substituent, creates a rich chemical environment for further functionalization. This balance of electronic properties has been exploited in various synthetic strategies to develop novel derivatives with enhanced biological profiles.
In recent years, 4-Methoxy-1H-indole-3-carboxylic acid has been extensively studied for its potential applications in the development of bioactive compounds. Research has highlighted its role as a precursor in the synthesis of more complex molecules, including those with antimicrobial, anti-inflammatory, and even anticancer properties. The carboxylic acid functionality allows for facile derivatization via esterification, amidation, or coupling reactions, while the methoxy group can participate in further modifications such as etherification or alkylation.
One of the most compelling aspects of 4-Methoxy-1H-indole-3-carboxylic acid is its incorporation into heterocyclic frameworks, which are prevalent in many bioactive natural products and synthetic drugs. The indole ring itself is a key component in numerous pharmaceuticals, including those used to treat neurological disorders, infectious diseases, and cancer. By leveraging this scaffold, researchers have been able to design molecules that interact with specific biological targets with high affinity and selectivity.
The synthesis of 4-Methoxy-1H-indole-3-carboxylic acid typically involves multi-step organic transformations starting from readily available aromatic precursors. Common synthetic routes include cyclization reactions followed by functional group interconversions to introduce the desired substituents. Advances in catalytic methods have further streamlined these processes, enabling more efficient and scalable production.
Recent studies have also explored the pharmacological potential of 4-Methoxy-1H-indole-3-carboxylic acid derivatives. For instance, modifications at the 5-position of the indole ring have led to compounds with significant effects on enzyme inhibition and receptor binding. These findings underscore the importance of structural optimization in maximizing biological activity. The carboxylic acid moiety, in particular, has been shown to enhance solubility and bioavailability, critical factors for drug development.
The versatility of 4-Methoxy-1H-indole-3-carboxylic acid extends beyond its role as a building block; it also serves as an intermediate in industrial processes. Its derivatives are utilized in the manufacture of dyes, agrochemicals, and specialty chemicals due to their stability and reactivity under various conditions. This broad applicability highlights its significance not only in pharmaceutical research but also in broader chemical industries.
In conclusion, 4-Methoxy-1H-indole-3-carboxylic acid (CAS No. 203937-50-2) represents a cornerstone compound in modern medicinal chemistry. Its unique structural features and functional properties make it indispensable for researchers seeking to develop novel bioactive molecules. As scientific understanding advances, new applications and synthetic methodologies will continue to emerge, further solidifying its importance in both academic research and industrial applications.
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